molecular formula C14H14Cl2N4O3S B2673230 2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396747-36-6

2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No. B2673230
M. Wt: 389.25
InChI Key: BFUHFTXAEONBGA-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of “2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is complex, with multiple functional groups. It includes a benzenesulfonamide group, a morpholinopyrimidinyl group, and two chlorine atoms attached to the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” are not available, related compounds such as 2,4-dichloro-5-methylpyrimidine have been used in the synthesis of other compounds .

Scientific Research Applications

Antimicrobial and Antitumor Activity

Research has revealed that certain benzenesulfonamide derivatives possess significant antimicrobial and antitumor properties. For instance, compounds with modifications in the pyrimidine and benzenesulfonamide portions have been evaluated for their effectiveness against various bacterial and fungal strains, as well as their potential in combating cancer cell lines. This indicates a promising avenue for the development of new therapeutic agents based on the structural framework of benzenesulfonamide derivatives (Ranganatha et al., 2018; Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibition

Novel ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of carbonic anhydrase (CA), especially the tumor-associated isoforms CA IX and XII. These findings suggest the potential of these compounds in developing anticancer strategies targeting CA isoforms, highlighting their therapeutic relevance (Lolak et al., 2019; Lolak et al., 2019).

Enzyme Inhibition and Antioxidant Properties

Studies on sulfonamides incorporating triazine motifs have shown not only enzyme inhibitory actions against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase but also antioxidant properties. These activities are important for the potential treatment of neurodegenerative diseases and conditions associated with oxidative stress (Lolak et al., 2020).

Synthesis and Drug Development

The research also extends to the synthesis and biological evaluation of various derivatives for potential drug development. This includes the exploration of different substituents and structural motifs to enhance biological activity and selectivity towards certain targets. The synthesis methodologies, along with biological evaluations, contribute to the development of novel compounds with potential therapeutic applications (Ghorab et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, (2-Morpholinopyrimidin-5-yl)methanol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” and related compounds could involve further exploration of their potential biological activities. For instance, pyrrolo[3,2-d]pyrimidines have shown promise in the development of antitumor agents .

properties

IUPAC Name

2,5-dichloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O3S/c15-10-1-2-12(16)13(7-10)24(21,22)19-11-8-17-14(18-9-11)20-3-5-23-6-4-20/h1-2,7-9,19H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUHFTXAEONBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

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